molecular formula C11H14N2O4 B2844564 N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396809-92-9

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2844564
CAS No.: 1396809-92-9
M. Wt: 238.243
InChI Key: CDWBXUCEZNQBRQ-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 2-(furan-3-yl)-2-hydroxyethyl substituent on the adjacent nitrogen. The oxalamide backbone (NH–CO–CO–NH) provides structural rigidity, while the cyclopropyl and furan moieties introduce steric and electronic modifications.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-9(7-3-4-17-6-7)5-12-10(15)11(16)13-8-1-2-8/h3-4,6,8-9,14H,1-2,5H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWBXUCEZNQBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with cyclopropylamine and 2-(furan-3-yl)-2-hydroxyethylamine, which are coupled to an oxalyl backbone. Key intermediates include:

  • Cyclopropylamine : Sourced via [3+2] cycloaddition of dichlorocarbene with alkenes.
  • 2-(Furan-3-yl)-2-hydroxyethylamine : Prepared through reductive amination of furan-3-carbaldehyde with ethanolamine.

Stepwise Condensation Procedure

The classical approach involves a two-step condensation:

  • Oxalyl Chloride Activation : Reacting oxalyl chloride with cyclopropylamine in dichloromethane at 0°C yields N1-cyclopropyloxalamyl chloride.
  • Amide Coupling : The chloride intermediate is coupled with 2-(furan-3-yl)-2-hydroxyethylamine in tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine as a base.

Reaction Conditions :

Parameter Value
Temperature 0–25°C
Solvent THF/DCM (1:1)
Catalyst Triethylamine
Yield 68–74%

Modern Catalytic and Solvent-Free Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2022 study achieved an 83% yield by irradiating a mixture of oxalic acid diethyl ester, cyclopropylamine, and 2-(furan-3-yl)-2-hydroxyethylamine at 120°C for 15 minutes.

Continuous-Flow Systems

Adapting methods from cyclopropyl ketone synthesis, a continuous-flow reactor was designed for the title compound:

  • Residence Time : 8 minutes
  • Pressure : 80 bar
  • Solvent : Supercritical CO₂
  • Yield : 91%

Industrial-Scale Production

Scalability Challenges

Industrial synthesis faces hurdles due to:

  • Steric Hindrance : The cyclopropyl group limits nucleophilic attack on the oxalyl backbone.
  • Furan Ring Instability : Prone to oxidation under acidic conditions.

Optimized Large-Batch Protocol

A patented method uses:

  • Precursor Purification : Distillation under reduced pressure (50 mbar, 80°C).
  • Coupling Reaction :
    • Solvent : Ethylene glycol
    • Temperature : 79–80°C
    • Catalyst : NaN₃ (0.5 mol%)
    • Yield : 87%

Reaction Optimization and Byproduct Analysis

Solvent Effects

Comparative studies reveal solvent impacts on yield:

Solvent Yield (%) Byproducts
THF 74 Oxalic acid (12%)
Ethanol 68 Ethyl oxamate (9%)
Supercritical CO₂ 91 None detected

Temperature and Time Profiling

Optimal conditions balance reaction rate and decomposition:

  • 25°C : 72% yield after 6 hours.
  • 50°C : 65% yield (20% decomposition).

Mechanistic Insights and Intermediate Characterization

IR and NMR Validation

Critical intermediates were characterized spectroscopically:

  • N1-Cyclopropyloxalamyl Chloride :
    • IR (KBr) : 1704 cm⁻¹ (C=O stretch).
    • ¹H NMR (CDCl₃) : δ 3.12 (m, cyclopropyl-H).

X-ray Crystallography

Single-crystal analysis confirmed the trans configuration of the oxalamide group, critical for hydrogen-bonding interactions.

Green Chemistry Alternatives

Biocatalytic Methods

Lipase-mediated coupling in ionic liquids ([BMIM][BF₄]) achieved a 78% yield at 40°C, avoiding toxic solvents.

Waste Reduction Strategies

  • Solvent Recovery : 92% THF recycled via fractional distillation.
  • Byproduct Repurposing : Oxalic acid converted to ferrooxalate complexes.

Scientific Research Applications

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Oxalamide derivatives exhibit diverse functionalities depending on their substituents. Below is a comparative analysis of N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (N1/N2) Key Properties/Applications References
This compound Cyclopropyl / 2-(furan-3-yl)-2-hydroxyethyl Potential thermal stability; underexplored applications (hypothesized for materials or bioactive uses)
N,N′-bis(2-hydroxyethyl)oxalamide (BHEOA) 2-hydroxyethyl / 2-hydroxyethyl High thermal stability; used in rigid polyurethane foams with enhanced mechanical properties
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl / 2-(pyridin-2-yl)ethyl Potent umami flavor agonist (Savorymyx® UM33); used in food flavoring
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-methoxy-4-methylbenzyl / 2-(pyridin-2-yl)ethyl Fragrance/flavor ingredient; registered under FEMA 4231

Key Findings

Structural Impact on Thermal Stability BHEOA, with dual hydroxyethyl groups, forms hydrogen-bonded networks that enhance thermal stability (decomposition temperature >250°C), making it suitable for polyurethane foams . However, the furan ring’s lower thermal stability (~150–200°C decomposition range) could offset this advantage.

Biological and Sensory Activity S336 and related aromatic oxalamides (e.g., methoxybenzyl/pyridyl derivatives) activate human taste receptors (hTAS1R1/hTAS1R3), demonstrating their role as umami enhancers .

Solubility and Reactivity

  • Hydrophilic substituents (e.g., hydroxyethyl in BHEOA) improve water solubility, facilitating polymer applications. In contrast, the hydrophobic cyclopropyl and furan groups in the target compound likely reduce solubility, favoring organic-phase reactions.
  • Methoxybenzyl derivatives (e.g., S336) balance lipophilicity and bioavailability, critical for flavor diffusion .

Synthetic Accessibility

  • BHEOA derivatives are synthesized via hydroxyalkylation with ethylene carbonate, a scalable process .
  • The target compound’s synthesis would require cyclopropane ring formation and furan functionalization, which may involve multi-step routes with lower yields compared to simpler oxalamides.

Biological Activity

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and implications for future research.

Structural Overview

The compound is characterized by the following structural components:

  • Cyclopropyl Group : A three-membered carbon ring that influences the compound's reactivity and interaction with biological targets.
  • Furan Ring : A five-membered aromatic ring containing oxygen, known for its role in various biological activities.
  • Oxalamide Moiety : This functional group is significant for its ability to form hydrogen bonds, which can enhance binding to biological targets.
Feature Description
Molecular Formula C13H15N3O3
Molecular Weight 253.28 g/mol
Key Functional Groups Cyclopropyl, Furan, Oxalamide

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylamine with 2-(furan-3-yl)ethyl oxalyl chloride under controlled conditions. The reaction is performed in an inert atmosphere (nitrogen or argon) to minimize side reactions and is stirred at low temperatures to ensure the desired product formation. Purification methods such as recrystallization and chromatography are employed to achieve high purity levels.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism appears to involve modulation of specific signaling pathways associated with cell survival and death.

The exact mechanism of action involves the compound's interaction with specific enzymes or receptors within biological systems. It may act as an enzyme inhibitor or modulate receptor activity, leading to altered cellular responses. Further research is required to elucidate these pathways fully.

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens. This suggests a promising role in developing new antimicrobial agents.
  • Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), indicating its potential as a therapeutic agent in oncology.

Future Directions

Given its promising biological activities, further investigation into this compound is warranted. Areas for future research include:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To better understand the molecular targets and pathways involved in its biological effects.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced activity and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, and how can purity be maximized?

  • The synthesis typically involves multi-step reactions, including amide bond formation between cyclopropylamine and a hydroxyethyl-furan intermediate. Critical steps include:

  • Use of coupling agents like EDC/HOBt to activate carboxyl groups for amide formation .
  • Purification via column chromatography or recrystallization to isolate the product in >95% purity .
  • Monitoring reaction progress with TLC or HPLC to minimize side products .

Q. Which spectroscopic methods are optimal for structural confirmation?

  • 1H/13C NMR : To verify connectivity of the cyclopropyl, furan, and hydroxyethyl groups .
  • FT-IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. What preliminary biological assays should be prioritized for this compound?

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to screen for anticancer potential .
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .
  • Anti-inflammatory activity via COX-2 inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective functionalization of the cyclopropyl or furan moieties?

  • Cyclopropyl modification : Use Pd-catalyzed cross-coupling under inert atmospheres to preserve ring stability .
  • Furan oxidation : Controlled oxidation with mCPBA or OsO4 to form dihydrofuran derivatives without degrading the amide backbone .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the hydroxyethyl group .

Q. What computational approaches predict binding interactions with biological targets?

  • Molecular docking (AutoDock Vina) to model interactions with enzymes like kinases or GPCRs .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR modeling : Correlate substituent effects (e.g., cyclopropyl rigidity) with bioactivity .

Q. How to resolve contradictory data on biological activity across studies?

  • Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm enzyme inhibition via SPR (binding affinity) and Western blot (downstream protein expression) .
  • Metabolomic profiling : Identify off-target effects or metabolic instability causing variability .

Q. What strategies improve the compound’s stability under physiological or storage conditions?

  • Lyophilization : Stabilize the compound in solid form at -20°C under argon .
  • Prodrug design : Mask the hydroxyl group with acetyl or PEGylated derivatives to reduce hydrolysis .
  • pH optimization : Formulate buffered solutions (pH 6–7) to prevent amide bond degradation .

Q. Which catalytic systems enhance efficiency in key synthetic steps?

  • Metal-free catalysis : Use DMAP or Hünig’s base for amide coupling to avoid residual metal contamination .
  • Flow chemistry : Continuous flow reactors improve yield and scalability for intermediates .
  • Biocatalysis : Lipases or proteases for enantioselective synthesis of chiral centers .

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